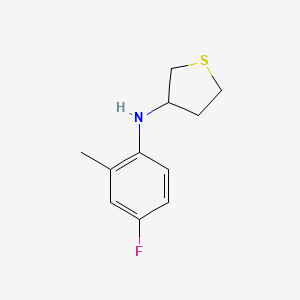

N-(4-fluoro-2-methylphenyl)thiolan-3-amine

Description

Historical and Contemporary Significance of the Thiolane Scaffold in Chemical Research

The thiolane ring, a saturated five-membered heterocycle containing a sulfur atom, also known as tetrahydrothiophene, is a privileged scaffold in medicinal chemistry. proquest.comnih.govingentaconnect.com Its importance stems from its structural and electronic properties. The sulfur atom can participate in hydrogen bonding, enhancing interactions with biological targets, and the ring itself serves as a versatile and synthetically accessible framework. nih.gov Thiophene (B33073), the aromatic precursor to thiolane, and its derivatives are found in a multitude of approved drugs, demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, antipsychotic, and anticancer effects. proquest.comnih.govnih.gov

The saturated nature of the thiolane ring provides a three-dimensional geometry that can be crucial for fitting into the active sites of enzymes and receptors. This non-planar structure is often favored over flat aromatic rings in the design of specific inhibitors. Thiolane derivatives have been explored for various therapeutic applications, including as central nervous system (CNS) agents, where they have shown potential as anticonvulsants and inhibitors of key neurological targets. nih.gov The continued exploration of this scaffold highlights its robust potential in the development of novel therapeutics. ingentaconnect.commdpi.com

Table 1: Examples of Marketed Drugs Containing a Thiophene or Related Sulfur Heterocycle Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Clopidogrel | Antiplatelet | Thienopyridine |

| Olanzapine (B1677200) | Antipsychotic | Thienobenzodiazepine |

| Dorzolamide | Anti-glaucoma | Thiophenesulfonamide |

| Raltitrexed | Anticancer | Thiophene-containing folate antagonist |

| Sertaconazole | Antifungal | Thiophene ring linked to an imidazole |

Overview of N-Aryl Amine Derivatives in Drug Discovery and Medicinal Chemistry

The N-aryl amine moiety is a cornerstone of medicinal chemistry, present in a vast number of biologically active compounds and pharmaceuticals. wjpmr.comresearchgate.net This structural unit, which connects an aromatic ring directly to a nitrogen atom, is a key pharmacophore that facilitates interactions with a wide range of biological targets. The aniline (B41778) subunit and its derivatives are of longstanding interest due to their prevalence in medicinally significant molecules. wjpmr.com

N-aryl amines serve as crucial building blocks in the synthesis of diverse heterocyclic systems and are integral to the structure of many drugs, including analgesics and antimicrobials. wjpmr.comnih.gov The nitrogen atom can act as a hydrogen bond donor or acceptor, while the aryl group can engage in π-stacking and hydrophobic interactions within a receptor's binding pocket. The electronic properties of the aryl ring can be fine-tuned through substitution to modulate the basicity and nucleophilicity of the amine, thereby influencing the compound's pharmacokinetic and pharmacodynamic profiles. nih.gov The versatility and proven track record of N-aryl amines ensure their continued prominence in drug discovery programs. nih.gov

Strategic Role of Fluorine Substitution in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely employed and highly effective strategy in medicinal chemistry. nih.govnih.gov Despite its high electronegativity, fluorine is a small atom, similar in size to hydrogen, allowing it to act as a bioisostere for a hydrogen atom without significantly increasing steric bulk. mdpi.combohrium.com This substitution can profoundly influence a molecule's properties in several beneficial ways.

One of the most significant roles of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, and placing a fluorine atom at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. nih.govmdpi.com Furthermore, fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's bioavailability and binding affinity. bohrium.com The strategic placement of fluorine can also enhance membrane permeability and increase the binding affinity of a ligand to its target protein through favorable electrostatic or hydrophobic interactions. nih.govresearchgate.net The ever-increasing number of fluorinated drugs approved for clinical use attests to the power of this approach in modern drug design. nih.gov

Table 2: Key Effects of Fluorine Substitution in Medicinal Chemistry

| Property Affected | Consequence of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Blocks metabolic oxidation, increasing drug half-life. | nih.govmdpi.com |

| Binding Affinity | Can enhance interactions with target proteins through electrostatic and other nonbonding interactions. | nih.govbohrium.com |

| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability and cell uptake. | bohrium.comresearchgate.net |

| pKa Modification | Alters the acidity/basicity of nearby functional groups, impacting ionization state and bioavailability. | bohrium.comresearchgate.net |

| Molecular Conformation | Can influence the preferred shape of a molecule, potentially locking it into a more active conformation. | bohrium.com |

Research Rationale and Academic Scope for N-(4-fluoro-2-methylphenyl)thiolan-3-amine Investigations

The investigation of this compound is predicated on a strong scientific rationale derived from the proven utility of its constituent fragments. The molecule represents a logical combination of a privileged heterocyclic scaffold (thiolane), a crucial pharmacophoric unit (N-aryl amine), and a strategic bioisosteric modification (fluorine substitution).

The academic scope for this compound is to explore the synergistic effects of these three components. The research hypothesis is that this specific combination will yield a molecule with unique and potentially advantageous physicochemical and biological properties. Key research questions would include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to the target compound and its analogs.

Pharmacokinetic Profile: Determining how the 4-fluoro and 2-methyl substitutions on the phenyl ring affect metabolic stability, lipophilicity, and membrane permeability compared to non-substituted analogs. The fluorine atom is strategically placed to potentially block para-hydroxylation, a common metabolic pathway for aryl compounds.

Biological Screening: Evaluating the compound against a diverse panel of biological targets. Given the known activities of related scaffolds, primary areas of interest could include oncology, neuropharmacology (CNS disorders), and infectious diseases.

In essence, this compound serves as an exemplary probe molecule. Its study would not only elucidate the specific properties of this novel chemical entity but also contribute to a broader understanding of how these fundamental building blocks of medicinal chemistry can be combined to create molecules with tailored and potentially therapeutic functions.

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNS |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

N-(4-fluoro-2-methylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C11H14FNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |

InChI Key |

NDSPEFKCKQKMBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC2CCSC2 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control for N 4 Fluoro 2 Methylphenyl Thiolan 3 Amine

Retrosynthetic Disconnection Analysis of the Thiolan-3-amine (B18485) Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For N-(4-fluoro-2-methylphenyl)thiolan-3-amine, the primary disconnections focus on the major bond formations required for its assembly.

The most logical initial disconnection is at the C-N bond, which separates the molecule into two key synthons: the aryl precursor, 4-fluoro-2-methylaniline (B1329321), and the heterocyclic core, thiolan-3-amine. This approach simplifies the problem into two distinct synthetic challenges: the preparation of the substituted aniline (B41778) and the formation of the thiolan-3-amine ring, followed by their coupling.

Further retrosynthetic analysis of the thiolan-3-amine core itself suggests several pathways for its construction. A common strategy involves disconnecting the C-S bonds. This could lead back to a linear precursor with appropriate functional groups, such as a 1,4-dihalobutane derivative and a source of sulfur (e.g., sodium sulfide), which can cyclize to form the thiolane ring. An alternative disconnection of the C-N bond within a precursor could suggest building the amine functionality onto a pre-formed thiolane ring, for example, via reduction of thiolan-3-one oxime or reductive amination of thiolan-3-one.

| Disconnection | Synthons | Potential Starting Materials |

| Aryl C-N Bond | 4-fluoro-2-methylphenyl cation and thiolan-3-amine anion (or vice versa) | 4-fluoro-2-methylaniline and a 3-substituted thiolane (e.g., 3-bromothiolane) |

| Thiolane C-S Bonds | 1,4-disubstituted butane (B89635) with an amino group at C2 | 1,4-dibromo-2-aminobutane and a sulfide (B99878) source |

| Thiolane C-N Bond | Thiolan-3-one and an amine source | Thiolan-3-one and ammonia/hydroxylamine |

Synthesis of the N-(4-fluoro-2-methylphenyl) Precursor

The precursor for the aryl portion of the target molecule is 4-fluoro-2-methylaniline. A common and effective method for its synthesis begins with the nitration of a suitable toluene (B28343) derivative, followed by reduction of the nitro group.

A typical synthetic route starts from 4-fluoro-2-nitrotoluene (B1294404). This starting material can be subjected to reduction to convert the nitro group (-NO₂) into an amino group (-NH₂). Catalytic hydrogenation is a frequently employed method for this transformation. The reaction involves treating 4-fluoro-2-nitrotoluene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol (B129727) or ethanol (B145695). This method is generally high-yielding and produces a clean product. google.com

Alternatively, chemical reduction methods can be used. Reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron (Fe) powder in acetic acid are effective for the reduction of aromatic nitro compounds to anilines.

Reaction Scheme: Synthesis of 4-fluoro-2-methylaniline

Starting Material: 4-fluoro-2-nitrotoluene Reagents: Hydrogen (H₂), Palladium on Carbon (Pd/C) Product: 4-fluoro-2-methylaniline

Another route involves the nitration of p-fluoroacetanilide, followed by hydrolysis to remove the acetyl protecting group, yielding 4-fluoro-2-nitroaniline. This intermediate can then be reduced to 4-fluoro-2-methylaniline through methods similar to those described above. google.comsigmaaldrich.com

Strategies for N-Arylation of Thiolan-3-amine Derivatives

The crucial step in synthesizing the target molecule is the formation of the bond between the nitrogen atom of the thiolan-3-amine core and the aromatic ring of the 4-fluoro-2-methylphenyl precursor. Several strategies exist for this N-arylation.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SₙAr) is a viable pathway, particularly given the presence of a fluorine atom on the aromatic ring. In an SₙAr reaction, a nucleophile (the amine) attacks an electron-deficient aromatic ring, displacing a leaving group (the fluoride). masterorganicchemistry.com The reactivity of the aryl fluoride (B91410) is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.net While the 4-fluoro-2-methylphenyl precursor is not strongly activated, this reaction can sometimes be driven to completion under forcing conditions, such as high temperatures and the use of a strong base to deprotonate the amine, thereby increasing its nucleophilicity.

However, for unactivated or electron-rich fluoroarenes, this reaction can be challenging. Recent advancements have utilized organic photoredox catalysis to enable the nucleophilic defluorination of such unactivated fluoroarenes under milder conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds. wikipedia.orgopenochem.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base. For the synthesis of this compound, a suitable precursor would be an aryl halide such as 1-bromo-4-fluoro-2-methylbenzene, which is coupled with thiolan-3-amine.

The catalytic cycle typically involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the amine by the base to form a palladium amide complex.

Reductive elimination to form the desired N-aryl amine product and regenerate the Pd(0) catalyst. nih.gov

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and is often optimized for specific substrates. acsgcipr.org This method is highly versatile and tolerates a wide range of functional groups.

| Component | Examples |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, SPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Aryl Precursor | 1-bromo-4-fluoro-2-methylbenzene |

| Amine Precursor | Thiolan-3-amine |

Reductive Amination Pathways

Reductive amination offers an alternative route that forms the C-N bond by first creating an imine or enamine intermediate, which is then reduced. wikipedia.orgmasterorganicchemistry.com This pathway would typically start with thiolan-3-one and 4-fluoro-2-methylaniline.

The reaction proceeds in two stages, which can often be performed in a single pot:

The amine (4-fluoro-2-methylaniline) reacts with the ketone (thiolan-3-one) under mildly acidic conditions to form an iminium ion intermediate.

A reducing agent, added to the mixture, selectively reduces the iminium ion to the final secondary amine product. purdue.edu

Commonly used reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), as they are mild enough not to reduce the starting ketone but are effective at reducing the intermediate iminium ion. masterorganicchemistry.com

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The carbon atom at the 3-position of the thiolane ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. Achieving stereochemical control to synthesize a single enantiomer is a significant challenge in modern organic synthesis.

Several strategies can be employed for the asymmetric synthesis of this chiral amine:

Use of Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary, such as tert-butanesulfinamide developed by Ellman. yale.edu Thiolan-3-one can be reacted with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction of this intermediate, followed by acidic cleavage of the sulfinamide group, yields the chiral primary amine, thiolan-3-amine, with high enantiomeric excess. This enantiopure amine can then be arylated using one of the methods described in section 2.3.

Catalytic Asymmetric Reductive Amination: This approach introduces chirality during the reductive amination step. It involves using a chiral catalyst, often a transition metal complex with a chiral ligand or a chiral Brønsted acid, to control the facial selectivity of the hydride reduction of the imine intermediate. This method directly produces the chiral N-arylated amine from the achiral ketone and amine precursors.

Enzymatic Methods: Biocatalysis offers a powerful tool for asymmetric synthesis. Enzymes such as imine reductases (IREDs) or aminotransferases can be used to produce chiral amines with very high enantioselectivity. rsc.org For instance, an asymmetric reductive amination of thiolan-3-one could be performed using an engineered enzyme in the presence of an amine donor to produce enantiopure thiolan-3-amine, which is then arylated.

These advanced methods provide pathways to access specific stereoisomers of the target compound, which is often crucial for its intended applications, particularly in medicinal chemistry.

Asymmetric Catalysis in Thiolane Ring Formation

Asymmetric catalysis offers an efficient route to enantiomerically enriched products by employing a small amount of a chiral catalyst to control the stereochemical outcome of the reaction. For the synthesis of this compound, catalytic asymmetric methods could be envisioned for the construction of the thiolane ring itself.

One potential strategy involves the asymmetric hydrogenation of a corresponding thiophene (B33073) precursor. Although challenging, advancements in this area have been reported for certain substituted thiophenes, providing access to chiral tetrahydrothiophenes. acs.org Another approach could be the catalytic asymmetric conjugate addition of a thiol to an appropriate α,β-unsaturated precursor, followed by cyclization.

A notable example in the broader context of synthesizing chiral sulfur-containing heterocycles is the use of metal-catalyzed reactions. For instance, iron-catalyzed cyclization of suitable substrates has been shown to proceed with high efficiency and diastereoselectivity for various sulfur-containing heterocycles. nih.gov While not directly applied to the target molecule, these catalytic systems present a promising avenue for investigation.

Table 1: Comparison of Potential Asymmetric Catalytic Strategies

| Catalytic Approach | Potential Precursor | Key Transformation | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | 3-Amino-N-(4-fluoro-2-methylphenyl)thiophene | Ru- or Rh-catalyzed hydrogenation | Enantiomerically enriched this compound |

It is important to note that the development of a specific catalytic system for this compound would require significant empirical optimization of catalysts, ligands, and reaction conditions to achieve high enantioselectivity and yield.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the C3 stereocenter. For example, an auxiliary could be appended to a molecule that undergoes a diastereoselective cyclization to form the thiolane ring. Alternatively, an achiral thiolane-3-one could be reacted with a chiral amine auxiliary to form a chiral enamine or imine, which would then undergo a diastereoselective reduction or addition reaction.

The choice of chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key stereocontrol step. Common chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes.

Table 2: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type | Potential Application in Synthesis |

|---|---|---|

| (S)-(-)-Proline | Amino acid derivative | Catalyzing an asymmetric aldol (B89426) or Michael reaction in the formation of the thiolane ring precursor. |

| Evans Auxiliaries (Oxazolidinones) | Amino alcohol derivative | Directing the alkylation of a precursor to set the stereocenter before cyclization. |

Resolution of Racemic Mixtures through Chemical or Enzymatic Methods

When a stereoselective synthesis is not readily achievable, the resolution of a racemic mixture of this compound can be an effective strategy to obtain the desired enantiomer. This involves separating the two enantiomers of the racemic compound.

Chemical Resolution: This method typically involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Enzymatic Resolution: Biocatalysis, particularly the use of enzymes like lipases, proteases, or acylases, offers a highly selective and environmentally benign method for resolving racemic amines. mdpi.comresearchgate.netnih.gov In a typical kinetic resolution, an enzyme selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be separated.

Table 3: Overview of Resolution Methods

| Resolution Method | Principle | Key Reagents/Catalysts | Separation Technique |

|---|---|---|---|

| Chemical Resolution | Formation of diastereomeric salts | Chiral acids (e.g., tartaric acid, mandelic acid) | Fractional crystallization |

Enzymatic resolutions are often favored for their high enantioselectivity and mild reaction conditions. mdpi.comresearchgate.netnih.gov The choice of enzyme, acyl donor, and solvent is crucial for the efficiency of the resolution. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of chemical compounds to minimize environmental impact. nih.govresearchgate.netresearchgate.net The synthesis of this compound can be designed to be more sustainable by considering several of the twelve principles of green chemistry.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. google.com This involves choosing reactions that are additive rather than substitutive, where possible, to minimize the generation of byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. researchgate.net Deep eutectic solvents are also emerging as a new class of green solvents for the synthesis of N-heterocyclic compounds. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. mdpi.combenthamscience.com Biocatalysis, using enzymes, is a particularly green approach as reactions are typically run in aqueous media under mild conditions. ucl.ac.ukresearchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted and ultrasound-assisted syntheses can sometimes offer more energy-efficient alternatives to conventional heating. nih.gov

Table 4: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Atom Economy | Designing cycloaddition or tandem reactions to construct the thiolane ring in a single step with minimal byproducts. |

| Safer Solvents | Utilizing water or recyclable ionic liquids as the reaction medium for enzymatic resolutions or catalytic steps. nih.govresearchgate.net |

| Catalysis | Employing a recyclable heterogeneous catalyst for asymmetric hydrogenation or using a whole-cell biocatalyst for resolution to simplify catalyst recovery and reuse. mdpi.comresearchgate.net |

| Energy Efficiency | Exploring microwave-assisted synthesis to potentially reduce reaction times and energy input compared to conventional heating. nih.gov |

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Advanced Computational Investigations of this compound

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined. The specific analyses requested, including Quantum Chemical Studies (Density Functional Theory, Frontier Molecular Orbitals, Molecular Electrostatic Potential Mapping), Molecular Dynamics Simulations, and Molecular Docking Analyses for this particular compound have not been published in the accessible scientific domain.

Further research and publication in peer-reviewed journals would be required for the scientific community to analyze and report on the electronic structure, reactivity, conformational landscape, solvent effects, and potential biological target interactions of this compound.

Advanced Computational Investigations of N 4 Fluoro 2 Methylphenyl Thiolan 3 Amine

Molecular Docking Analyses for Potential Biological Target Interactions

Binding Affinity Estimation through Computational Scoring Functions

In the absence of direct experimental data for N-(4-fluoro-2-methylphenyl)thiolan-3-amine, computational scoring functions are pivotal in predicting its binding affinity to various protein targets. These functions are integral to molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. dovepress.com The binding affinity is estimated by calculating the binding energy, with more negative values typically indicating a stronger interaction.

For instance, in studies of other heterocyclic compounds, molecular docking simulations have been successfully employed to estimate binding energies. For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, binding energies against the COVID-19 main protease (PDB ID 6LU7) were calculated, ranging from -5.4 to -8.1 kcal/mol. nih.gov This approach allows for the ranking of potential inhibitors based on their predicted affinity. nih.gov

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The docking software then explores various possible binding poses of the ligand within the protein's active site and calculates the binding energy for each pose using a scoring function. These scoring functions take into account various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For example, the interaction of a novel inhibitor with hepatitis B was evaluated using molecular docking, which helped in understanding its binding mode and potential efficacy. nih.gov

A hypothetical docking study of this compound would involve identifying a relevant protein target and then using a program like AutoDock or MOE to predict its binding orientation and affinity. The results would be presented in a table similar to the one below, which is illustrative of typical outputs from such studies.

Table 1: Hypothetical Binding Affinity Estimation for this compound against a Target Protein

| Parameter | Value |

| Target Protein | [Hypothetical Target, e.g., a Kinase] |

| PDB ID | [e.g., 3NU0] |

| Docking Score (kcal/mol) | [e.g., -7.5] |

| Hydrogen Bonds Formed | [e.g., 2 with specific amino acid residues] |

| Key Interacting Residues | [e.g., TYR23, LYS45, ASP101] |

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME predictions are crucial for evaluating the pharmacokinetic profile of a compound without conducting laboratory experiments. derpharmachemica.comnih.gov These computational methods predict properties that determine the fate of a compound in an organism. For this compound, various online tools and software like SwissADME, ADMETLab 2.0, and admetSAR can be used to predict its ADME properties. derpharmachemica.comnih.gov

These tools calculate a range of descriptors based on the molecule's structure. Key parameters include:

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability are commonly made. derpharmachemica.com

Distribution: Parameters like blood-brain barrier (BBB) penetration and plasma protein binding are estimated. researchgate.net

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and whether the compound might inhibit these enzymes.

Excretion: Predictions related to renal clearance.

The predictions are based on established models and large datasets of known drugs. For example, ADME studies on 1,3,4-thiadiazole (B1197879) derivatives evaluated parameters like logBB (blood-brain barrier partition coefficient), logHIA (human intestinal absorption), and Caco-2 permeability. derpharmachemica.com Similarly, comprehensive in silico ADMET predictions for thiazole (B1198619) Schiff base derivatives have been used to validate their potential for oral bioavailability. nih.gov

A hypothetical ADME profile for this compound is presented in the table below, illustrating the type of data generated from these computational tools.

Table 2: Predicted ADME Parameters for this compound

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |

| Blood-Brain Barrier Permeant | No | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein Substrate | Yes | May be subject to efflux by P-glycoprotein. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

Theoretical Mechanistic Studies of Chemical Transformations Involving the Compound

Theoretical mechanistic studies, often employing quantum chemistry methods like Density Functional Theory (DFT), can provide deep insights into the chemical reactivity and transformation pathways of a molecule. nih.gov For this compound, such studies could elucidate the mechanisms of its synthesis, degradation, or metabolic transformations.

These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Reaction Pathway Mapping: Identifying the lowest energy path from reactants to products, which allows for the determination of activation energies and reaction rates.

For example, DFT calculations can be used to study the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Furthermore, these computational methods can predict the sites of metabolism. By calculating the activation energies for reactions like hydroxylation or N-dealkylation at different positions on this compound, the most likely metabolic pathways can be identified. This is valuable for understanding how the compound might be processed in the body.

The table below illustrates the kind of data that would be generated from a theoretical study on the chemical transformations of this compound.

Table 3: Theoretical Data for Chemical Transformations of this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | [e.g., -6.2 eV] | Relates to the electron-donating ability. |

| LUMO Energy | [e.g., -1.5 eV] | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | [e.g., 4.7 eV] | Indicator of chemical reactivity and stability. nih.gov |

| Activation Energy for a specific reaction | [e.g., 25 kcal/mol] | Determines the feasibility and rate of the transformation. |

In Vitro Biological Activity and Mechanistic Insights for N 4 Fluoro 2 Methylphenyl Thiolan 3 Amine Analogues

Phenotypic Screening Strategies for Thiolane-based Bioactive Compounds

Phenotypic screening is a powerful, unbiased approach to drug discovery that assesses the effects of compounds on whole cells or organisms without a preconceived target. This strategy is particularly valuable for identifying compounds with novel mechanisms of action. For thiolane-based compounds, a variety of cell-based assays could be employed to screen for activities such as cytotoxicity, anti-proliferative effects, or modulation of specific cellular pathways.

High-content screening (HCS) is a common phenotypic screening method that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters. This can provide a detailed "fingerprint" of a compound's biological effects. For instance, a library of thiolane analogues could be screened against a panel of cancer cell lines to identify compounds that induce apoptosis, inhibit cell migration, or alter cell morphology.

Another phenotypic screening strategy involves the use of disease-relevant cell models. For example, to explore the potential of thiolane derivatives in neurodegenerative diseases, they could be tested in neuronal cell cultures for their ability to protect against excitotoxicity or reduce the aggregation of disease-associated proteins.

Enzyme Inhibition Profiling for Thiolane Derivatives

Many drugs exert their effects by inhibiting the activity of specific enzymes. A systematic profiling of thiolane derivatives against a panel of therapeutically relevant enzymes can uncover potential lead compounds for various diseases.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. While no specific data exists for N-(4-fluoro-2-methylphenyl)thiolan-3-amine, other heterocyclic compounds containing sulfur have been investigated as tyrosinase inhibitors. For example, some thiophene (B33073) chalcone (B49325) derivatives have shown potent competitive inhibition of mushroom tyrosinase. nih.gov A hypothetical study on thiolane analogues would involve measuring the enzymatic activity of tyrosinase in the presence of varying concentrations of the test compounds to determine their half-maximal inhibitory concentration (IC50) values.

Hypothetical Data Table: Tyrosinase Inhibition by Thiolane Analogues

| Compound | Moiety | IC50 (µM) | Inhibition Type |

| Analogue A | Thiolane-phenyl | >100 | Not Determined |

| Analogue B | Thiolane-fluorophenyl | 55.2 | Competitive |

| Analogue C | Thiolane-chlorophenyl | 23.8 | Mixed |

| Kojic Acid (Control) | Pyranone | 15.7 | Competitive |

This data is purely illustrative and not based on experimental results for the specified compounds.

Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibitors are used to manage type 2 diabetes. Thiolane-based compounds, as a class, have been noted for their potential biological activities, including α-glucosidase inhibition. nih.gov Research on other sulfur-containing heterocycles, such as 1,2,4-triazole-thiol and 1,3,4-thiadiazole (B1197879) derivatives, has demonstrated potent α-glucosidase inhibitory activity, with some compounds showing significantly lower IC50 values than the standard drug, acarbose. nih.gov An investigation into this compound analogues would assess their ability to inhibit this enzyme, providing a potential avenue for developing new anti-diabetic agents.

Hypothetical Data Table: Alpha-Glucosidase Inhibition by Thiolane Analogues

| Compound | Moiety | IC50 (µM) |

| Analogue D | Thiolane-aminophenyl | 89.1 |

| Analogue E | Thiolane-fluoro-methylphenyl | 42.5 |

| Analogue F | Thiolane-difluorophenyl | 18.9 |

| Acarbose (Control) | Carvone derivative | 108.8 |

This data is purely illustrative and not based on experimental results for the specified compounds.

Depending on the therapeutic area of interest, thiolane derivatives could be screened against a wide array of other enzymes. For example, their potential as anti-cancer agents could be explored by testing their activity against kinases, proteases, or histone deacetylases. For inflammatory conditions, enzymes such as cyclooxygenases (COX-1 and COX-2) would be relevant targets.

Receptor Binding and Functional Assays for Thiolane Analogues

In addition to enzyme inhibition, many drugs function by binding to and modulating the activity of cellular receptors. Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

Adenosine (B11128) receptors, a class of G protein-coupled receptors, are involved in numerous physiological processes and are attractive drug targets. While there is no specific information on this compound, structurally related 2-amino-3-benzoylthiophene derivatives have been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor. nih.gov These compounds were found to enhance the binding and function of the natural ligand, adenosine. A research program on thiolane analogues could explore their potential to bind to and modulate the activity of different adenosine receptor subtypes. This would typically involve competitive binding assays using a radiolabeled ligand and functional assays to determine if the compounds act as agonists, antagonists, or allosteric modulators.

Hypothetical Data Table: Adenosine A1 Receptor Binding Affinity of Thiolane Analogues

| Compound | Moiety | Ki (nM) |

| Analogue G | Thiolane-phenylamine | 520 |

| Analogue H | Thiolane-(4-fluoro-2-methylphenyl)amine | 150 |

| Analogue I | Thiolane-(3,4-difluorophenyl)amine | 75 |

| DPCPX (Control) | Xanthine derivative | 2.5 |

This data is purely illustrative and not based on experimental results for the specified compounds.

Other G-Protein Coupled Receptor (GPCR) and Ion Channel Interactions

While comprehensive screening data for simple N-arylthiolan-3-amine analogues against a broad range of G-Protein Coupled Receptors (GPCRs) and ion channels are not extensively detailed in publicly available literature, the structural features of these molecules suggest potential for such interactions. The presence of a secondary or tertiary amine is a common feature in many ligands that target GPCRs and ion channels.

For instance, in other classes of neurologically active compounds, the precise arrangement of aromatic and amine functionalities is critical for receptor affinity. The substitution of a para-hydroxyl group with fluorine in certain phenylethylamine derivatives, for example, has been shown to modulate affinity for dopamine (B1211576) D-1 and D-2 receptors. nih.gov Similarly, aminopyridine derivatives, which share some structural features with the compounds of interest, are known to act as potassium (K+) channel blockers. nih.gov The mechanism of these blockers involves binding to the channel pore from the intracellular side, thereby altering ion flux and restoring axonal conduction in demyelinated neurons. nih.gov

Given these precedents, it is plausible that this compound analogues could interact with various GPCRs or ion channels. However, without specific experimental data from binding assays or functional screens, any potential targets within these families remain speculative. A systematic investigation would be required to identify and characterize such activities.

Elucidation of Molecular Mechanisms of Action for Thiolane-based Compounds

The diverse biological activities reported for complex thiolane-containing molecules, such as anti-cancer and anti-viral effects, are underpinned by specific interactions with cellular machinery. nih.gov Elucidating these molecular mechanisms for simpler synthetic analogues involves a multi-faceted approach, from identifying the primary protein target to understanding the downstream consequences of the compound-target interaction.

Investigation of Target Engagement and Signaling Pathways

Target engagement studies are the first step in confirming that a compound interacts with its intended intracellular target in a cellular context. youtube.com These assays provide crucial information on the cell permeability of the compounds and can validate hits from initial biochemical screens. youtube.com For compounds with anti-cancer potential, as has been noted for the broader class of thiolane-based molecules, common targets often include key proteins within oncogenic signaling pathways. nih.gov

Major signaling cascades frequently implicated in cancer cell proliferation and survival include the RAF/MEK/ERK and PI3K/Akt/mTOR pathways. mdpi.com A hypothetical thiolane-based inhibitor might engage a kinase within one of these pathways. This binding event would modulate the phosphorylation state and activity of the target protein, disrupting the downstream signal and leading to effects such as cell cycle arrest or apoptosis. nih.govmdpi.com For example, inhibition of a kinase like Akt could prevent the inactivation of pro-apoptotic proteins, thereby promoting programmed cell death in cancer cells.

Biochemical Characterization of Compound-Target Interactions

Once a primary target is identified, detailed biochemical assays are employed to quantify the interaction between the compound and the protein. These in vitro studies are essential for understanding the compound's potency, selectivity, and mode of inhibition.

A primary assay measures the half-maximal inhibitory concentration (IC50), which defines the concentration of a compound required to reduce the activity of a specific enzyme by 50%. Structure-activity relationship (SAR) studies often involve synthesizing a series of analogues to explore how modifications to the molecular structure affect potency. For example, substitutions on the phenyl ring or modifications to the thiolane core could be systematically evaluated.

The following table presents illustrative biochemical data for a hypothetical series of thiolane analogues tested against a target protein kinase.

| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) |

| Analogue 1 | 4-fluoro | 2-methyl | 85 |

| Analogue 2 | 4-chloro | 2-methyl | 62 |

| Analogue 3 | 4-fluoro | H | 150 |

| Analogue 4 | H | H | 450 |

Further biochemical characterization involves binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to determine the binding affinity (Kd) and kinetic parameters (kon and koff) of the compound-target interaction. Mechanism-of-action studies can distinguish between different modes of inhibition, such as competitive, non-competitive, or allosteric, providing deeper insight into how the compound affects the target's function.

Cellular Permeability and Intracellular Distribution Studies

For a compound to engage an intracellular target, it must first cross the cell membrane. The effectiveness of a drug is therefore highly dependent on its cellular permeability, which is governed by a balance of physicochemical properties such as lipophilicity, polarity, and size. mdpi.com

The N-(4-fluoro-2-methylphenyl) group of the parent compound is relatively lipophilic, which generally favors membrane transit. The fluorine atom can further enhance lipophilicity and potentially improve metabolic stability. mdpi.com Conversely, the amine group on the thiolane ring adds a degree of polarity and can be protonated at physiological pH, which may decrease passive diffusion across the lipid bilayer.

Standard in vitro assays are used to predict the cell permeability of drug candidates. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method that assesses a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.

The table below shows hypothetical permeability data for a series of thiolane analogues, illustrating how chemical modifications can influence this key property.

| Compound ID | R1 Group | R2 Group | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

| Analogue 1 | 4-fluoro | 2-methyl | 15.2 |

| Analogue 2 | 4-chloro | 2-methyl | 18.5 |

| Analogue 3 | 4-fluoro | H | 12.8 |

| Analogue 4 | 4-methoxy | 2-methyl | 9.7 |

Studies using fluorescently tagged analogues or radiolabeled compounds can also be performed in live cells to visualize their intracellular distribution, confirming that they reach the correct subcellular compartment (e.g., cytoplasm, nucleus) to interact with their target. researchgate.net

Perspectives and Future Research Directions in N 4 Fluoro 2 Methylphenyl Thiolan 3 Amine Research

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for producing N-(4-fluoro-2-methylphenyl)thiolan-3-amine and its derivatives efficiently and with minimal environmental impact. Future efforts are focused on adopting principles of "green chemistry." mdpi.com This involves the use of environmentally benign solvents like ethanol (B145695) and water, non-toxic reagents, and milder reaction conditions to improve safety and sustainability. nih.govnih.gov

Key areas for development include:

Catalysis: Employing reusable catalysts, such as Bi(OTf)₃ immobilized on ionic liquids, can enhance reaction rates and yields while avoiding highly acidic conditions that might decompose the heterocycle. mdpi.com The goal is to use catalysts that are safe, biodegradable, cost-effective, and easily recovered. mdpi.com

Solvent Choice: Moving away from traditional volatile organic solvents is a major focus. Research into using water, deep eutectic solvents, or ionic liquids as reaction media is ongoing, which can simplify purification and reduce hazardous waste. mdpi.comrsc.orgrsc.org

Process Optimization: Methodologies that employ simple starting materials and reduce the number of synthetic steps are highly desirable. nih.govnih.gov One-pot procedures, where multiple reactions occur in the same vessel, can significantly improve efficiency and reduce waste. rsc.org

Table 1: Comparison of Synthetic Approaches for Sulfur Heterocycles

| Feature | Traditional Synthesis | Advanced & Sustainable Synthesis |

| Solvents | Often uses hazardous, volatile organic solvents. | Employs green solvents like water, ethanol, or ionic liquids. mdpi.comnih.gov |

| Reagents | May use harsh or toxic reagents (e.g., carbon disulfide). rsc.org | Utilizes non-toxic, readily available reagents (e.g., sodium halides). nih.gov |

| Catalysts | Often relies on stoichiometric reagents or non-recoverable catalysts. | Focuses on reusable, efficient catalysts (e.g., organometallic, Bi(OTf)₃). mdpi.commdpi.com |

| Conditions | May require high temperatures and pressures. | Aims for mild reaction conditions at ambient temperature and pressure. nih.govnih.gov |

| Efficiency | Can involve multiple complex steps with column chromatography for purification. | Strives for one-pot syntheses and simpler purification methods. rsc.org |

Exploration of Novel Biological Targets and Therapeutic Areas for Thiolane Scaffolds

The thiolane unit is a bio-functional motif found in various natural products and synthetic compounds with a wide array of biological activities. nih.gov Thiolane and the closely related thiophene (B33073) derivatives have demonstrated significant pharmacological potential, making them attractive scaffolds for drug discovery. ingentaconnect.comnih.gov

Future research on this compound and related structures will likely focus on the following therapeutic areas:

Anticancer Activity: Thiophene derivatives have been investigated for their ability to target cancer-related proteins like kinases and apoptosis modulators. researchgate.netmdpi.com The planarity and aromaticity of the thiophene ring can enhance binding to biological receptors, a principle that can be extended to thiolane scaffolds. mdpi.com

Antiviral Properties: Certain thiophene-based compounds have been identified as inhibitors of the influenza A virus by preventing the conformational change of hemagglutinin (HA) at acidic pH. acs.orgacs.org This mechanism provides a clear target for designing new antiviral agents based on the thiolane core.

Antimicrobial and Antifungal Effects: Thiolane-based compounds isolated from natural sources have shown antimicrobial activities. nih.gov The thiophene nucleus is present in several marketed antimicrobial and antifungal drugs, such as cefoxitin (B1668866) and sertaconazole, suggesting a promising avenue for thiolane analogues. nih.gov

Central Nervous System (CNS) Disorders: The structural features of thiophene derivatives have been utilized in drugs targeting CNS disorders, including antipsychotics (olanzapine) and anticonvulsants (tiagabine). nih.gov This indicates the potential for thiolane scaffolds to be optimized for crossing the blood-brain barrier and modulating CNS targets.

Table 2: Potential Therapeutic Areas and Biological Targets for Thiolane/Thiophene Scaffolds

| Therapeutic Area | Potential Biological Target(s) | Rationale / Examples |

| Oncology | Protein Kinases, Apoptosis Modulators | Thiophene derivatives have shown cytotoxic effects on cancer cell lines like A375 (melanoma) and MCF-7 (breast cancer). mdpi.comnih.gov |

| Virology | Viral Fusion Proteins (e.g., Influenza Hemagglutinin) | N-[(thiophen-3-yl)methyl]benzamides inhibit HA-mediated viral entry. acs.orgacs.org |

| Infectious Diseases | Bacterial and Fungal Enzymes | The thiolane motif is found in natural antibiotics like albomycin. nih.gov Marketed drugs like cefoxitin contain a thiophene ring. nih.gov |

| Neurodegenerative Diseases | CNS Receptors and Enzymes | Thiophene-based drugs like olanzapine (B1677200) and tiagabine (B1662831) are used to treat CNS disorders. nih.gov |

| Inflammation | Inflammatory Pathway Enzymes | Thiophene derivatives like suprofen (B1682721) are known non-steroidal anti-inflammatory drugs. researchgate.netnih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new chemical entities. nih.govnih.gov For a scaffold like this compound, these computational tools can be applied at multiple stages of the research pipeline. springernature.com

Key applications include:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel molecules with desired therapeutic properties from the ground up, exploring vast chemical space to identify new thiolane derivatives. crimsonpublishers.com

Property Prediction: ML algorithms can be trained on existing data to predict the chemical, physical, and biological properties of new compounds. digitellinc.com This includes predicting efficacy and potential toxicity, which helps prioritize which derivatives to synthesize and test, saving time and resources. crimsonpublishers.com

Lead Optimization: In the lead optimization phase, AI can suggest specific structural modifications to a parent molecule to improve its property profile, such as enhancing potency or improving metabolic stability. nih.gov

Synthesis Planning: AI tools can analyze the structure of a target compound and propose the most efficient and cost-effective synthetic routes, potentially identifying novel pathways that a human chemist might overlook. nih.govdigitellinc.com

Table 3: Applications of AI/ML in the Development of Thiolane Derivatives

| Application | AI/ML Tool/Technique | Function in Drug Discovery |

| Novel Molecule Generation | Generative Adversarial Networks (GANs), Autoencoders | Designs new compounds with specific desired properties. springernature.comcrimsonpublishers.com |

| Bioactivity Prediction | Convolutional Neural Networks (CNNs), Deep Neural Networks (DNNs) | Predicts how strongly a molecule will bind to a biological target. nih.govcrimsonpublishers.com |

| Screening & Prioritization | Active Learning, Virtual Screening | Screens billions of virtual compounds to identify promising candidates for synthesis; selects experiments with high information content to build better models faster. nih.gov |

| Synthetic Route Design | Retrosynthesis Prediction Models | Proposes efficient, unknown synthetic methods for target compounds based on existing reaction data. digitellinc.com |

Bio-inspired Synthesis and Exploration of Natural Product Analogues

Modern medicine is often inspired by bioactive natural products. nih.gov The thiolane ring is a structural motif present in various secondary metabolites, such as the thioalkaloids from Nuphar species and the antibiotic albomycin. nih.gov This natural precedent provides a strong rationale for exploring this compound as a scaffold for creating analogues of natural products. mdpi.com

Future research in this area could involve:

Bio-based Feedstocks: Developing synthetic routes that utilize renewable starting materials derived from biomass. For example, research has shown that organosulfur compounds like thiophenes can be synthesized from cellulose-derived platform chemicals such as levulinic acid, offering a sustainable alternative to fossil fuels. royalsocietypublishing.orgresearchgate.net

Natural Product Scaffolds: Using the thiolane amine core to create simplified analogues of more complex natural products. This strategy, known as diversity-oriented synthesis, allows for the creation of libraries of molecules with diverse structural features, increasing the chances of discovering new biological activities. mdpi.com

Biomimetic Synthesis: Designing laboratory syntheses that mimic the biosynthetic pathways found in nature. Understanding how organisms produce thiolane-containing compounds can provide inspiration for developing novel and efficient chemical reactions. nih.gov

Table 4: Examples of Natural Product Classes Containing Thiolane or Related Sulfur Heterocycles

| Natural Product Class | Example(s) | Source | Associated Biological Activity |

| Sesquiterpene Thioalkaloids | Nuphar Alkaloids | Nuphar species (Water Lilies) | Immunosuppressive |

| Siderophore Antibiotics | Albomycins | Streptomyces species | Antimicrobial |

| Thiosugar Sulphonium Salts | Salacinol, Kotalanol | Salacia species | α-Glucosidase Inhibition |

| Organosulfur Compounds | Vinyldithiins, Ajoene | Allium species (Garlic, Onion) | Anti-platelet, Antimicrobial |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-fluoro-2-methylphenyl)thiolan-3-amine, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, involving nucleophilic substitution or coupling reactions. For example, thiolan-3-amine derivatives are often synthesized via condensation of substituted anilines with thiolactone intermediates under anhydrous conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling) must be carefully controlled to maximize yield and purity . Parallel monitoring using thin-layer chromatography (TLC) or HPLC is advised to track intermediate formation.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns (e.g., fluorine-induced splitting in aromatic protons) and amine/thiolan ring connectivity .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., N-H stretching at ~3300 cm, C-F vibrations at ~1200 cm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and isotopic patterns consistent with fluorine and sulfur content .

Q. What physicochemical properties (e.g., solubility, melting point) are essential for designing experiments with this compound?

Melting points can be determined via differential scanning calorimetry (DSC), as seen in structurally similar fluorinated amines (e.g., extrapolated melting points ~137°C for crystalline analogs) . Solubility in polar aprotic solvents (e.g., DMSO) and stability under acidic/basic conditions should be empirically tested to guide formulation for biological assays .

Advanced Research Questions

Q. How can contradictions in X-ray diffraction (XRD) data for polymorphic forms of this compound be resolved?

Use single-crystal XRD with refinement via SHELXL to resolve ambiguities in unit cell parameters or hydrogen bonding patterns. For example, highlights XRD peaks at 2θ = 4.5, 8.0, and 15.6 for a fluorinated analog, which can serve as a reference. Compare experimental data with computational predictions (e.g., Mercury CSD) to validate polymorph stability .

Q. What computational strategies are effective for modeling the conformational flexibility of the thiolan-3-amine moiety?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can explore rotational barriers of the thiolan ring. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and predict NMR chemical shifts for cross-validation with experimental data . Software like ORTEP-3 aids in visualizing crystallographic data .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity, such as receptor binding or enzyme inhibition?

Synthesize analogs with modifications to the fluorine substituent, methyl group, or thiolan ring. Use competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition assays (e.g., IC determination) to correlate structural changes with activity. demonstrates SAR workflows for fluorinated quinoline amines, emphasizing the role of lipophilicity and steric effects .

Q. What experimental approaches mitigate decomposition or side reactions during derivatization of this compound?

Protect the amine group with tert-butoxycarbonyl (Boc) or benzyl groups during functionalization. Monitor reactions in real-time using LC-MS to detect intermediates. For photolabile compounds, conduct reactions under inert, low-light conditions .

Methodological Best Practices

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) and cooling rates to obtain high-quality single crystals for XRD .

- Data Reproducibility : Include triplicate measurements in spectroscopic analyses and report standard deviations for melting points or bioactivity metrics .

- Contradiction Analysis : Cross-reference NMR and IR data with computational models to resolve structural ambiguities. For example, unexpected H NMR splitting may indicate rotameric equilibria or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.